1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole
Description
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole is a pyrazole derivative featuring a 3-bromobenzyl group at the N1 position and an ethoxy group at the C4 position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . For example, 4-bromo-1-(ethoxyethyl)-1H-pyrazole (CAS 1470547-73-9) is synthesized via etherification or alkylation of bromopyrazole precursors .
Key structural features influencing its reactivity and properties include:
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-ethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRFTSWKXGHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Bromo-benzyl)pyrazole Core
N-Benzylation of Pyrazole:
The pyrazole ring is first synthesized or obtained, then alkylated at the N1 position using 3-bromobenzyl halide (e.g., bromide or chloride) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. This step selectively installs the 3-bromo-benzyl substituent at the N1 nitrogen of pyrazole.Alternative Route via Hydrazine and 3-Bromo-benzyl Precursors:
Hydrazine derivatives can be reacted with 1,3-dicarbonyl compounds bearing the 3-bromo-benzyl substituent or its precursor to form the pyrazole ring with the desired substitution pattern directly.
Representative Preparation Protocols and Reaction Conditions
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Advantages | Limitations |
|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine with ethoxy-substituted 1,3-dicarbonyls | Straightforward, mild conditions | Requires pure precursors |
| N1-Benzylation | Alkylation with 3-bromobenzyl halide under basic conditions | High regioselectivity, good yields | Requires careful control to avoid polyalkylation |
| Bromination of benzyl group | Electrophilic bromination with NBS or Br2 | Selective bromination achievable | Risk of overbromination, safety concerns |
| Introduction of ethoxy group | Use of ethoxy-functionalized precursors or alkylation | Direct incorporation of ethoxy substituent | May require multiple steps or protecting groups |
| Purification | Column chromatography with ethyl acetate/hexane mixtures | Efficient isolation of pure product | Time-consuming, solvent-intensive |
The preparation of this compound involves a combination of classical pyrazole synthesis via hydrazine condensation, selective N1-benzylation using 3-bromobenzyl halides, and strategic introduction of the ethoxy substituent through either precursor selection or post-synthetic alkylation. Electrophilic bromination methods enable the introduction of the bromine atom on the benzyl ring with controlled selectivity. Recent advances in palladium-catalyzed cross-coupling and oxidative cyclization provide alternative routes that can be adapted for improved efficiency and functional group tolerance.
This multi-step synthetic approach is supported by literature and patent disclosures, ensuring reliable access to the compound with good yields and purity suitable for further applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromobenzyl group can be reduced to form benzyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in benzyl derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, makes it versatile for creating diverse derivatives.
Reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The bromobenzyl group can be reduced to yield benzyl derivatives.
Biology
Research into the biological activities of pyrazole derivatives indicates that compounds like this compound may exhibit antimicrobial and anticancer properties. The presence of the bromobenzyl group enhances lipophilicity, potentially improving interactions with biological targets.
Potential Biological Activities:
- Antimicrobial
- Anticancer
- Anti-inflammatory
Medicine
In medicinal chemistry, this compound is being explored as a pharmacophore in drug design. Its structural features suggest it could interact with specific enzymes or receptors involved in disease processes. Studies often utilize molecular docking simulations to assess binding affinities and optimize pharmacological properties.
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into formulations requiring specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of bromine and alkoxy groups on pyrazole derivatives significantly impacts their chemical behavior.
Key Observations:
- Bromine Position : The 3-bromo substitution on the benzyl group in the target compound contrasts with the 4-bromo substitution in 1-(4-bromobenzyl)-1H-pyrazole derivatives. Positional isomers may exhibit divergent electronic profiles and steric effects, influencing reactivity in cross-coupling reactions .
- Alkoxy Groups : The ethoxy group at C4 in the target compound enhances electron density on the pyrazole ring compared to methoxy or ethoxyethyl substituents (e.g., 4-ethoxy-1H-pyrazole in ). This could modulate nucleophilic/electrophilic behavior in further functionalization .
Notes
Data Gaps : Direct biological or catalytic data for this compound are absent in the evidence. Future studies should explore its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and bioactivity screening.
Synthetic Recommendations: Leveraging methodologies from and (e.g., CuAAC, Sonogashira) could enable the synthesis of hybrid derivatives with enhanced properties.
Biological Activity
1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a bromobenzyl group and an ethoxy substituent, has been studied for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
Key Functional Groups:
- Bromobenzyl Group: Enhances lipophilicity and biological activity.
- Ethoxy Group: Improves solubility and bioavailability.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Lung Cancer
- Colorectal Cancer
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by enhancing caspase activity. For instance, certain pyrazole derivatives were found to increase caspase-3 activity by 1.33 to 1.57 times at concentrations as low as 10 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies reported that specific pyrazole compounds exhibited selective COX-2 inhibition with significant anti-inflammatory effects comparable to standard treatments like diclofenac .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Antimicrobial | Exhibits activity against various bacterial strains |
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition: The bromobenzyl group may interact with various enzymes, leading to inhibition of pathways involved in cancer progression or inflammation.
- Receptor Binding: The ethoxy group enhances the compound's binding affinity to receptors, potentially modifying cellular responses and signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Evaluation: A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties against breast cancer cells. The most promising candidates were selected based on their ability to induce morphological changes indicative of apoptosis at low concentrations .
- Anti-inflammatory Screening: Another research effort screened various pyrazole derivatives for COX inhibitory activity using carrageenan-induced edema models in rats. Results indicated that certain compounds exhibited superior anti-inflammatory effects with minimal side effects on gastric tissues .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(3-bromo-benzyl)-4-ethoxy-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 4-ethoxy-1H-pyrazole with 3-bromo-benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrazole to benzyl bromide) and reaction time (8–12 hours). Side products like over-alkylated species may form if excess benzyl bromide is used. Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically achieves >90% purity .
Q. How is regioselectivity ensured during functionalization of the pyrazole ring?
- Methodological Answer : Regioselectivity at the N1 and C4 positions is governed by steric and electronic factors. The ethoxy group at C4 directs electrophilic substitution to N1 due to its electron-donating effect, while the 3-bromo-benzyl group stabilizes the transition state via resonance. NMR monitoring (e.g., tracking disappearance of pyrazole NH proton at δ 10–12 ppm) confirms regiochemical fidelity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethoxy CH₂CH₃ quartet (δ ~4.0–4.2 ppm) and aromatic protons from the benzyl group (δ 7.2–7.5 ppm).
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ for C₁₂H₁₄BrN₂O requires m/z 297.0302) .
- IR : Stretching frequencies for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate substituents .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data on the compound’s conformation be resolved?
- Methodological Answer : X-ray crystallography (e.g., CCDC deposition) provides definitive bond angles and torsional data. For discrepancies with DFT calculations (e.g., B3LYP/6-31G*), refine computational models by incorporating solvent effects (PCM for DMSO) and dispersion corrections (D3-BJ). Compare experimental vs. computed dihedral angles (e.g., pyrazole-benzyl torsion) to validate force fields .
Q. What strategies mitigate low bioactivity in initial pharmacological screens?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro at benzyl para-position) to enhance target binding.
- Prodrug Design : Mask the ethoxy group as a phosphate ester to improve solubility and metabolic stability .
- SAR Studies : Test analogs with varied substituents (e.g., 4-ethoxy → 4-methoxy) to identify pharmacophore requirements .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to diversify the benzyl moiety?
- Methodological Answer : The 3-bromo group on the benzyl ring serves as a handle for Pd-catalyzed coupling. Use Pd(PPh₃)₄ (5 mol%), arylboronic acids (1.2 equiv), and Na₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc 3:1). Post-reaction, purify using chelating resins to remove Pd residues .
Q. What are the challenges in interpreting ambiguous NOESY correlations in conformational analysis?
- Methodological Answer : Ambiguities arise from overlapping signals (e.g., benzyl CH₂ and pyrazole protons). Use selective 1D NOE experiments with irradiation at specific frequencies (e.g., δ 5.1 ppm for benzyl CH₂). Combine with variable-temperature NMR to assess dynamic effects .
Handling and Safety Considerations
Q. What precautions are essential when handling this compound in air-sensitive reactions?
- Methodological Answer : Store under inert gas (Ar/N₂) due to sensitivity to moisture and oxidation. Use Schlenk lines for reactions requiring anhydrous conditions. Dispose of waste via halogenated solvent containers (due to bromine content) .
Q. How can computational modeling predict metabolic liabilities of the ethoxy group?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 oxidation sites. MD simulations (AMBER) can model ethoxy demethylation pathways. Validate with in vitro microsomal assays (human liver S9 fractions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
